molecular formula C24H19N3O5S B4059149 [4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl](phenyl)methanone CAS No. 678972-65-1

[4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl](phenyl)methanone

Cat. No.: B4059149
CAS No.: 678972-65-1
M. Wt: 461.5 g/mol
InChI Key: VPTPICWVTLYLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone is a complex organic compound that features a combination of aromatic rings, nitro groups, and thioxo groups

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of nitro and thioxo groups can enhance the compound’s reactivity and interaction with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. The ability to modify its structure allows researchers to design molecules with specific biological activities, such as enzyme inhibition or receptor binding.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone typically involves multi-step organic reactions One common approach is the condensation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde with thiourea and benzaldehyde under acidic conditions to form the tetrahydropyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride, are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the thioxo group can form covalent bonds with nucleophilic sites on proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-hydroxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone
  • 4-(4-hydroxy-3-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone
  • 4-(4-methoxy-3-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone

Uniqueness

The uniqueness of 4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. The presence of both nitro and thioxo groups provides unique redox properties and the ability to form covalent bonds with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

[4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-32-23-17(28)13-12-16(21(23)27(30)31)20-18(22(29)15-10-6-3-7-11-15)19(25-24(33)26-20)14-8-4-2-5-9-14/h2-13,20,28H,1H3,(H2,25,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTPICWVTLYLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401110759
Record name Phenyl[1,2,3,4-tetrahydro-4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-5-pyrimidinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678972-65-1
Record name Phenyl[1,2,3,4-tetrahydro-4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-5-pyrimidinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=678972-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl[1,2,3,4-tetrahydro-4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-5-pyrimidinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl](phenyl)methanone
Reactant of Route 2
[4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl](phenyl)methanone
Reactant of Route 3
Reactant of Route 3
[4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl](phenyl)methanone
Reactant of Route 4
Reactant of Route 4
[4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl](phenyl)methanone
Reactant of Route 5
[4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl](phenyl)methanone
Reactant of Route 6
[4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl](phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.